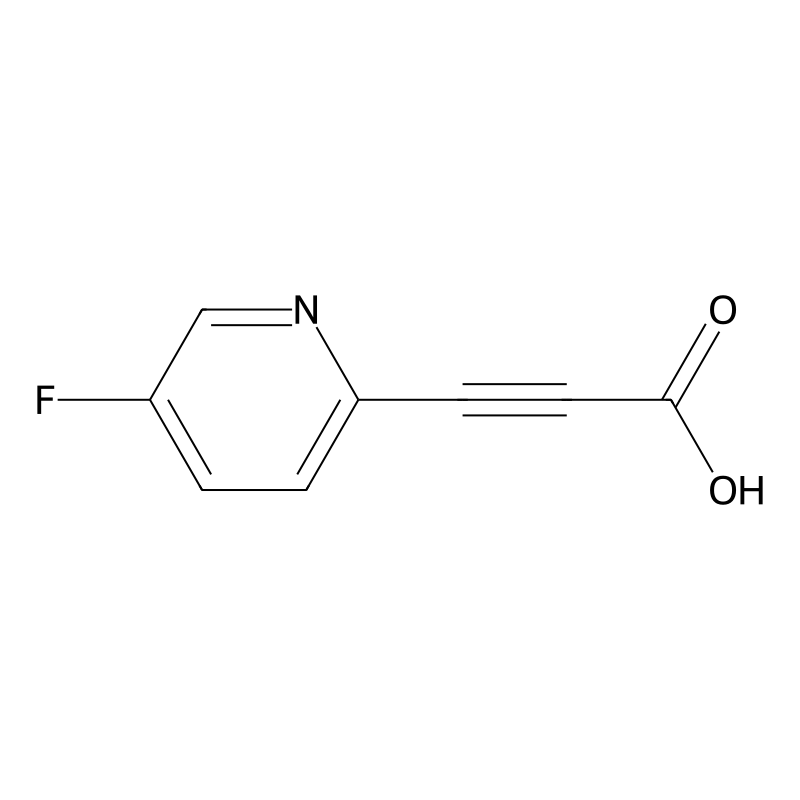

3-(5-Fluoropyridin-2-yl)prop-2-ynoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Chemistry

Summary of the Application: “3-(5-Fluoropyridin-2-yl)prop-2-ynoic acid” is a chemical compound with the CAS Number: 1564793-56-1 . It’s used in the synthesis of fluorinated pyridines , which are important in various fields due to their interesting and unusual physical, chemical, and biological properties .

Methods of Application or Experimental Procedures: The synthesis of fluorinated pyridines involves various methods. For instance, fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Another method involves the reaction of 3-Bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .

Application in Antibacterial Research

Summary of the Application: A series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were designed and synthesized based on compounds previously reported . These compounds were investigated for their antibacterial activity for the first time .

Results or Outcomes: Preliminary screening results showed that all these compounds exhibited antibacterial activity against gram-positive bacteria, including 7 drug-sensitive strains and 4 drug-resistant strains . Among them, compound 7j exhibited an 8-fold stronger inhibitory effect than linezolid, with a minimum inhibitory concentration (MIC) value of 0.25 µg/mL . These 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have the potential to be developed into novel candidates for the treatment of gram-positive bacterial infections .

Application in the Synthesis of Herbicides and Insecticides

Summary of the Application: Fluoropyridines, which can be synthesized using “3-(5-Fluoropyridin-2-yl)prop-2-ynoic acid”, have been used as starting materials for the synthesis of some herbicides and insecticides .

3-(5-Fluoropyridin-2-yl)prop-2-ynoic acid is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with a fluorine atom and a prop-2-ynoic acid moiety. Its molecular formula is C8H6FNO2, and it has a molecular weight of approximately 167.14 g/mol. The presence of the fluorine atom enhances the compound's electronic properties, making it a subject of interest in various chemical and biological studies .

- Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

- Reduction: Reduction can convert the triple bond in the prop-2-ynoic moiety to a double bond or single bond, yielding saturated derivatives.

- Substitution: The fluorine atom on the pyridine ring is amenable to nucleophilic substitution reactions, allowing for the introduction of other functional groups .

Research suggests that 3-(5-Fluoropyridin-2-yl)prop-2-ynoic acid exhibits potential biological activities, including:

- Antimicrobial Properties: Investigated for its effectiveness against various bacterial strains.

- Anti-inflammatory Effects: Explored for its ability to modulate inflammatory pathways.

- Ligand Activity: Acts as a ligand in biochemical assays, potentially influencing enzyme activity and receptor interactions .

The synthesis of 3-(5-Fluoropyridin-2-yl)prop-2-ynoic acid typically involves the following steps:

- Starting Materials: The synthesis begins with 5-fluoropyridine and propargyl bromide or similar alkynes.

- Reaction Conditions: The reaction is usually conducted under basic conditions, often using solvents such as ethanol or methanol at elevated temperatures (60°C to 80°C).

- Purification: After the reaction, purification techniques such as recrystallization or chromatography are employed to isolate the desired product in high purity .

3-(5-Fluoropyridin-2-yl)prop-2-ynoic acid has diverse applications across various fields:

- Pharmaceutical Development: Utilized as an intermediate in the synthesis of potential therapeutic agents.

- Chemical Research: Serves as a building block for synthesizing more complex organic molecules.

- Biological Studies: Employed in assays to study enzyme interactions and cellular processes .

The interaction studies of 3-(5-Fluoropyridin-2-yl)prop-2-ynoic acid focus on its binding affinity to specific biological targets. The fluorine atom enhances its ability to form hydrogen bonds, which can significantly influence its interaction with enzymes or receptors involved in various biochemical pathways. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 3-(5-Fluoropyridin-2-yl)prop-2-ynoic acid. Notable examples include:

| Compound Name | Structural Features |

|---|---|

| 3-(5-Bromopyridin-2-yl)prop-2-ynoic acid | Contains bromine instead of fluorine |

| 3-(5-Chloropyridin-2-yl)prop-2-ynoic acid | Contains chlorine instead of fluorine |

| 3-(5-Methylpyridin-2-yl)prop-2-ynoic acid | Contains a methyl group instead of halogen |